Famciclovir impurity 7
Overview
Description
An impurity of Famciclovir. Famciclovir is used for the treatment of various herpesvirus infections, most commonly for herpes zoster.
Mechanism of Action
Target of Action
Famciclovir impurity 7, also known as 2-Amino-7-(4-hydroxy-3-(hydroxymethyl)butyl)-1,7-dihydro-6H-purin-6-one, is a derivative of Famciclovir . Famciclovir primarily targets herpes simplex virus types 1 (HSV-1) and 2 (HSV-2), and varicella-zoster virus (VZV) . These viruses are responsible for conditions such as cold sores, genital herpes, and shingles.
Mode of Action
This compound, like Famciclovir, is likely to undergo biotransformation to the active antiviral compound penciclovir . Penciclovir inhibits viral DNA synthesis by competing with deoxyguanosine triphosphate (dGTP) for viral DNA polymerase . This results in the termination of the viral DNA chain, thereby inhibiting the replication of the virus .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the DNA synthesis pathway of the herpes simplex and varicella-zoster viruses . By inhibiting the viral DNA polymerase, the compound prevents the elongation of the viral DNA chain, thereby disrupting the replication of the virus .
Pharmacokinetics
The pharmacokinetics of this compound is expected to be similar to that of Famciclovir. Famciclovir is known to undergo extensive first-pass metabolism to penciclovir, with essentially no parent compound recovered from plasma or urine . The volume of distribution of penciclovir after intravenous administration is more than 1 L/kg, indicating extensive distribution into the tissue .
Result of Action
The result of the action of this compound is the inhibition of the replication of herpes simplex and varicella-zoster viruses . This leads to a decrease in the severity and duration of outbreaks of the associated conditions, such as cold sores, genital herpes, and shingles .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability of the compound .
Biochemical Analysis
Biochemical Properties
2-Amino-7-(4-hydroxy-3-(hydroxymethyl)butyl)-1,7-dihydro-6H-purin-6-one is involved in biochemical reactions similar to those of Famciclovir . Famciclovir is a prodrug that is converted into penciclovir in the body . Penciclovir triphosphate, the active form of the drug, preferentially inhibits the DNA polymerase of susceptible viruses . At clinically relevant levels, there is no substantial effect upon cellular DNA polymerase, thereby minimizing side effects to the host .
Cellular Effects
The cellular effects of 2-Amino-7-(4-hydroxy-3-(hydroxymethyl)butyl)-1,7-dihydro-6H-purin-6-one are likely to be similar to those of Famciclovir, given their chemical similarity . Famciclovir, once converted into penciclovir, inhibits viral DNA replication by competing with deoxyguanosine triphosphate for viral DNA polymerase . This results in the termination of the growing viral DNA chain, thereby inhibiting viral replication .
Molecular Mechanism
The molecular mechanism of action of 2-Amino-7-(4-hydroxy-3-(hydroxymethyl)butyl)-1,7-dihydro-6H-purin-6-one is expected to be similar to that of Famciclovir . Famciclovir is deacetylated and oxidized to form penciclovir, which inhibits viral DNA polymerase . This prevents the virus from replicating its DNA and spreading to other cells .
Temporal Effects in Laboratory Settings
Famciclovir solutions have been reported to be stable for 15 hours at 6° .
Metabolic Pathways
2-Amino-7-(4-hydroxy-3-(hydroxymethyl)butyl)-1,7-dihydro-6H-purin-6-one is likely metabolized in a manner similar to Famciclovir . Famciclovir undergoes rapid biotransformation to the active antiviral compound penciclovir .
Transport and Distribution
Given its similarity to Famciclovir, it may be distributed similarly within the body .
Subcellular Localization
As a nucleoside analog, it is likely to be found in the nucleus where it can interact with viral DNA polymerase .
Properties
IUPAC Name |
2-amino-7-[4-hydroxy-3-(hydroxymethyl)butyl]-1H-purin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5O3/c11-10-13-8-7(9(18)14-10)15(5-12-8)2-1-6(3-16)4-17/h5-6,16-17H,1-4H2,(H3,11,13,14,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVYPCBJWBNCJGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1CCC(CO)CO)C(=O)NC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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